2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride
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Overview
Description
2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride typically involves multiple steps, including the formation of the thiazole ring, the introduction of the amino group, and the final coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and thiazole groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a modified thiazole ring, while substitution could introduce new functional groups.
Scientific Research Applications
2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain pathways
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Uniqueness
The uniqueness of 2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[42
Properties
Molecular Formula |
C23H32ClN5O9S2 |
---|---|
Molecular Weight |
622.1 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h5-6,9,12,14,18H,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b6-5-;;/t12?,14-,18-;;/m0../s1 |
InChI Key |
ZOYNRMPANTYKRV-RURIULJTSA-N |
Isomeric SMILES |
C/C=C\C(C1=CSC(=N1)N)C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl |
Canonical SMILES |
CC=CC(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl |
Origin of Product |
United States |
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